2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5O3 and its molecular weight is 463.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
A series of pyrazolo[3,4-d]pyrimidine derivatives, including variants similar to the compound , were synthesized and evaluated for their antitumor activities against human breast adenocarcinoma cell lines. These studies highlighted the potential of these compounds as antitumor agents due to their ability to inhibit cancer cell growth. Notably, specific derivatives showed mild to moderate activity compared to doxorubicin, a reference antitumor agent, indicating their potential as cancer therapeutics (El-Morsy et al., 2017).
Cytotoxic Activity Evaluation
Another aspect of research focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with the aim of discovering new anticancer agents. These studies involved attaching different aryloxy groups to the pyrimidine ring and evaluating the synthesized compounds for their cytotoxic activities across a panel of 60 cancer cell lines. One compound, in particular, exhibited significant cancer cell growth inhibition against several cancer cell lines, underscoring the therapeutic potential of these derivatives (Al-Sanea et al., 2020).
Imaging Applications
Research has also explored the use of pyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), with applications in imaging neuroinflammatory processes using positron emission tomography (PET). This work involved the radiosynthesis of specific derivatives, demonstrating their potential as radioligands for PET imaging, thus contributing to the diagnosis and monitoring of neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showcasing the broad applicability of these compounds beyond oncology. The synthesis of new heterocycles incorporating antipyrine moiety and their subsequent evaluation for antimicrobial properties highlighted the potential use of these compounds in combating microbial infections (Bondock et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
Similar compounds have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . These compounds are designed to inhibit EGFR, a receptor that plays a crucial role in cell proliferation and survival .
Biochemical Pathways
Egfr inhibition typically affects pathways related to cell proliferation, apoptosis, angiogenesis, and cellular adhesion .
Result of Action
The search results suggest that similar compounds can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . Additionally, these compounds have been found to upregulate the level of caspase-3, an enzyme that plays a vital role in programmed cell death .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O3/c21-12-1-5-14(6-2-12)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-13-3-7-15(8-4-13)32-20(22,23)24/h1-9,11H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRIGXIIXQGTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.